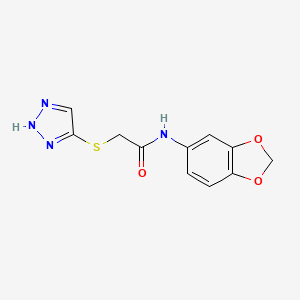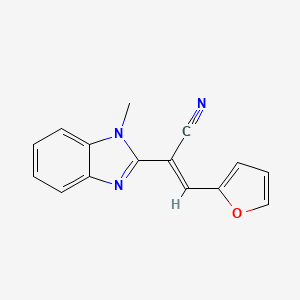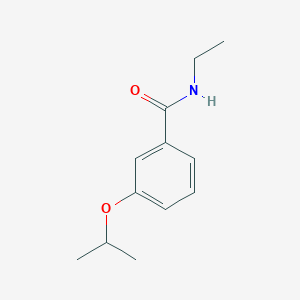
N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-1-ethyl-1H-pyrazole-4-sulfonamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It was first introduced in the market in 1973 and has been used extensively for the treatment of pain, inflammation, and fever. Diclofenac is one of the most commonly prescribed NSAIDs worldwide and has been the subject of extensive scientific research.
作用机制
Diclofenac works by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is involved in the production of prostaglandins that are involved in the maintenance of normal physiological functions. COX-2, on the other hand, is induced during the inflammatory response and is responsible for the production of prostaglandins that cause pain, inflammation, and fever. By inhibiting the activity of COX-1 and COX-2, Diclofenac reduces the production of prostaglandins and thereby reduces pain, inflammation, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to have analgesic effects, which are thought to be due to its ability to reduce the production of prostaglandins. It has also been shown to have anti-inflammatory effects, which are thought to be due to its ability to reduce the production of prostaglandins and leukotrienes.
实验室实验的优点和局限性
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. Another advantage is that it has been extensively studied and its pharmacological properties are well understood. One limitation is that it can have side effects, particularly when used at high doses or for prolonged periods of time. Another limitation is that its effects can be variable depending on the experimental conditions and the animal model used.
未来方向
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations that can improve its effectiveness and reduce its side effects. Another area of research is the development of new drugs that can target specific COX enzymes and reduce the risk of side effects. Finally, there is a need for further research on the long-term effects of Diclofenac use and its potential impact on human health.
合成方法
Diclofenac can be synthesized through a multi-step process starting from 3,5-dichloroaniline. The first step involves the nitration of 3,5-dichloroaniline to form 3,5-dichloro-4-nitroaniline. This is followed by reduction of the nitro group to form 3,5-dichloro-4-aminoaniline. The amino group is then protected by acetylation to form N-acetyl-3,5-dichloro-4-aminoaniline. This compound is then reacted with ethyl chloroformate to form N-acetyl-3,5-dichloro-4-(ethoxycarbonyl)aminoaniline. The final step involves the reaction of this compound with pyrazole-4-sulfonamide to form Diclofenac.
科学研究应用
Diclofenac has been extensively studied for its pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and antipyretic effects. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, Diclofenac reduces pain, inflammation, and fever.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-1-ethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S/c1-2-16-7-11(6-14-16)19(17,18)15-10-4-8(12)3-9(13)5-10/h3-7,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZZZGVUVGEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)

![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)
![1-[2-(4-chlorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5318597.png)
![3-allyl-5-{5-methoxy-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5318599.png)
![1-(3-isoxazolylcarbonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5318604.png)
![2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5318611.png)
![N-(2-methoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5318626.png)